molecular formula C10H8CaN4O9 B8129100 Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate

Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate

Cat. No.: B8129100
M. Wt: 368.27 g/mol
InChI Key: LSRQNNHTBHRSDY-UHFFFAOYSA-L
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Description

Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate is a calcium salt of a heterocyclic compound It is known for its unique structure, which includes a pyrimidine ring with carboxylate and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate typically involves the reaction of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid with a calcium source, such as calcium hydroxide or calcium chloride, in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired hydrate form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.

    Substitution: The carboxylate group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: The parent compound without the calcium ion.

    3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde: A derivative with additional functional groups.

Uniqueness

Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate is unique due to the presence of the calcium ion, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

IUPAC Name

calcium;2,4-dioxo-1H-pyrimidine-6-carboxylate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H4N2O4.Ca.H2O/c2*8-3-1-2(4(9)10)6-5(11)7-3;;/h2*1H,(H,9,10)(H2,6,7,8,11);;1H2/q;;+2;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRQNNHTBHRSDY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8CaN4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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